Anticomplement Activity: Ganodermanontriol Shows 2.4-Fold Higher Potency Than Ganodermanondiol in Classical Pathway Inhibition
In a direct head-to-head comparison using an in vitro anticomplement assay against the classical pathway (CP), ganodermanontriol exhibited an IC50 of 17.2 μM, whereas the structurally related analog ganodermanondiol (differing by one fewer side-chain hydroxyl group) showed an IC50 of 41.7 μM, representing a 2.4-fold difference in potency [1]. Ganoderiol F demonstrated even greater potency at 4.8 μM, but ganodermanontriol occupies a distinct intermediate potency position with a unique hydroxylation pattern [1].
| Evidence Dimension | Anticomplement activity (classical pathway inhibition) |
|---|---|
| Target Compound Data | IC50 = 17.2 μM |
| Comparator Or Baseline | Ganodermanondiol: IC50 = 41.7 μM; Ganoderiol F: IC50 = 4.8 μM |
| Quantified Difference | Ganodermanontriol is 2.4× more potent than ganodermanondiol (17.2 vs 41.7 μM); 3.6× less potent than ganoderiol F (17.2 vs 4.8 μM) |
| Conditions | In vitro anticomplement assay against classical pathway (CP) using terpenoids isolated from G. lucidum spores |
Why This Matters
Researchers requiring intermediate complement inhibition without the extreme potency of ganoderiol F should select ganodermanontriol for dose-response optimization.
- [1] Min, B.S., Gao, J.J., Hattori, M., Lee, H.K., Kim, Y.H. Anticomplement activity of terpenoids from the spores of Ganoderma lucidum. Planta Medica, 2001, 67(9), 811-814. DOI: 10.1055/s-2001-18854 View Source
